molecular formula C14H20N2O B7540139 N-cyclohexyl-N-ethylpyridine-3-carboxamide

N-cyclohexyl-N-ethylpyridine-3-carboxamide

Numéro de catalogue B7540139
Poids moléculaire: 232.32 g/mol
Clé InChI: GLJMEDJKIHICBT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-N-ethylpyridine-3-carboxamide (CEPCA) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CEPCA is a derivative of pyridine and belongs to the family of N-alkylpyridine-3-carboxamides. Its unique chemical structure and properties make it a promising candidate for scientific research.

Mécanisme D'action

N-cyclohexyl-N-ethylpyridine-3-carboxamide exerts its effects by binding to the CB2 receptor, which is primarily expressed in immune cells and the central nervous system. Activation of the CB2 receptor by N-cyclohexyl-N-ethylpyridine-3-carboxamide leads to the inhibition of inflammatory responses, the reduction of pain sensation, and the protection of neurons from damage.
Biochemical and Physiological Effects:
N-cyclohexyl-N-ethylpyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. N-cyclohexyl-N-ethylpyridine-3-carboxamide has also been shown to reduce the expression of COX-2 and iNOS, which are enzymes involved in the inflammatory response. In addition, N-cyclohexyl-N-ethylpyridine-3-carboxamide has been found to reduce pain sensation in animal models of inflammatory pain and neuropathic pain.

Avantages Et Limitations Des Expériences En Laboratoire

N-cyclohexyl-N-ethylpyridine-3-carboxamide has several advantages for use in laboratory experiments. It has high selectivity for the CB2 receptor, which allows for the specific targeting of this receptor. N-cyclohexyl-N-ethylpyridine-3-carboxamide is also relatively stable and has a long half-life, which makes it suitable for use in in vitro and in vivo experiments. However, N-cyclohexyl-N-ethylpyridine-3-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Orientations Futures

There are several potential future directions for the study of N-cyclohexyl-N-ethylpyridine-3-carboxamide. One area of interest is the development of novel therapeutic agents based on N-cyclohexyl-N-ethylpyridine-3-carboxamide for the treatment of neurodegenerative disorders. Another area of interest is the study of the effects of N-cyclohexyl-N-ethylpyridine-3-carboxamide on the immune system and its potential use as an immunomodulatory agent. Additionally, further research is needed to determine the optimal dosage and administration of N-cyclohexyl-N-ethylpyridine-3-carboxamide for therapeutic use.

Méthodes De Synthèse

N-cyclohexyl-N-ethylpyridine-3-carboxamide can be synthesized using various methods, including the Schotten-Baumann reaction and the Friedel-Crafts acylation. The Schotten-Baumann reaction involves the reaction of pyridine with cyclohexylamine and ethyl chloroformate in the presence of a base. The Friedel-Crafts acylation method involves the reaction of pyridine with cyclohexanecarbonyl chloride and aluminum chloride in the presence of a solvent.

Applications De Recherche Scientifique

N-cyclohexyl-N-ethylpyridine-3-carboxamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. N-cyclohexyl-N-ethylpyridine-3-carboxamide has also been studied for its potential use as a therapeutic agent for the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

Propriétés

IUPAC Name

N-cyclohexyl-N-ethylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-16(13-8-4-3-5-9-13)14(17)12-7-6-10-15-11-12/h6-7,10-11,13H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJMEDJKIHICBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N-ethylpyridine-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.